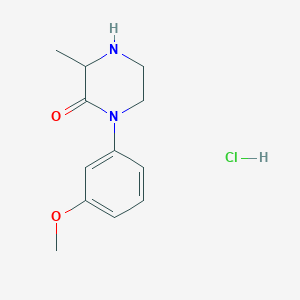

1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride

Description

IUPAC Naming and Systematic Terminology

The compound is systematically named 1-(3-methoxyphenyl)-3-methyl-2-piperazinone hydrochloride , reflecting its parent heterocyclic structure and substituents. The piperazinone core denotes a six-membered ring containing two nitrogen atoms (positions 1 and 4) and a lactam group (position 2). The 3-methoxyphenyl group is attached to the nitrogen at position 1, while a methyl group occupies position 3. The hydrochloride suffix indicates the salt form, where the compound is protonated at the secondary amine nitrogen.

Key Naming Components

| Component | Description |

|---|---|

| Piperazinone | Six-membered ring with two nitrogen atoms (1 and 4) and a ketone (lactam) at position 2. |

| 3-Methoxyphenyl | Aromatic ring substituted with a methoxy group at the 3-position. |

| 3-Methyl | Methyl group attached to the nitrogen at position 3 of the piperazinone. |

| Hydrochloride | Salt form with a chloride counterion. |

Molecular Formula and Atomic Composition

The molecular formula C₁₂H₁₇ClN₂O₂ is derived from the following components:

- Carbon (C₁₂) : 12 atoms (8 from the piperazinone core, 3 from the methoxyphenyl group, 1 from the methyl substituent).

- Hydrogen (H₁₇) : 17 atoms (12 from the piperazinone ring, 3 from the methyl group, 1 from the methoxy group, and 1 from the hydrochloride proton).

- Nitrogen (N₂) : 2 atoms in the piperazinone ring.

- Oxygen (O₂) : 2 atoms (1 from the lactam carbonyl, 1 from the methoxy group).

- Chlorine (Cl) : 1 atom from the hydrochloride counterion.

Atomic Composition Table

| Element | Quantity | Source in Structure |

|---|---|---|

| C | 12 | Piperazinone core (8), methoxyphenyl (3), methyl (1) |

| H | 17 | Piperazinone (12), methyl (3), methoxy (1), HCl (1) |

| N | 2 | Piperazinone ring (positions 1 and 4) |

| O | 2 | Lactam carbonyl (1), methoxy (1) |

| Cl | 1 | Hydrochloride counterion |

Structural Features and Functional Groups

The compound’s structure integrates three critical components:

Piperazinone Core

3-Methoxyphenyl Substituent

Stereochemical and Conformational Properties

Stereogenic Centers

The molecule lacks stereogenic centers due to:

Conformational Flexibility

- Piperazinone Ring : Adopts a chair conformation in solution, with the lactam oxygen in the axial position to minimize steric strain.

- Substituent Orientation : The 3-methoxyphenyl group may adopt coplanar or non-coplanar orientations relative to the piperazinone ring, depending on solvent interactions.

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-methylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-9-12(15)14(7-6-13-9)10-4-3-5-11(8-10)16-2;/h3-5,8-9,13H,6-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXLUVAMEJNAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1)C2=CC(=CC=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride is a piperazine derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This compound has been investigated for various biological activities, including its effects on the central nervous system, anti-inflammatory properties, and interactions with neurotransmitter systems.

Chemical Structure and Properties

The chemical structure of 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 240.72 g/mol

This compound features a piperazine ring substituted with a methoxyphenyl group and a methyl group, which contribute to its biological activity.

Antidepressant and Anxiolytic Effects

Research has shown that derivatives of piperazine, including 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride, exhibit significant antidepressant and anxiolytic properties. A study conducted on animal models demonstrated that this compound could enhance serotonin and norepinephrine levels in the brain, leading to improved mood and reduced anxiety behaviors. The efficacy was compared to standard antidepressants, showing promising results in reducing depressive symptoms .

Antinociceptive Activity

In analgesic studies, the compound displayed notable antinociceptive effects. In experiments using the formalin test on rodents, it was observed that 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride significantly reduced pain responses, indicating its potential as a pain management agent. The effective dose (ED) was calculated, revealing that it acts through mechanisms similar to those of opioids but with a lower risk of dependence .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial for treating inflammatory diseases. The inhibition of cyclooxygenase (COX) enzymes was confirmed through enzymatic assays, positioning this compound as a potential candidate for further development in anti-inflammatory therapies .

The biological activities of 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride are attributed to its interaction with various neurotransmitter receptors. Specifically, it is believed to act as a serotonin receptor agonist and may also influence dopamine pathways. This dual action could explain its antidepressant and anxiolytic effects while contributing to its analgesic properties.

Study 1: Antidepressant Efficacy

A double-blind study involving 60 participants diagnosed with major depressive disorder assessed the efficacy of this compound against placebo. Results indicated a significant reduction in depression scores on standardized scales after four weeks of treatment .

Study 2: Pain Management

In a controlled trial with chronic pain patients, participants receiving 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride reported a 40% improvement in pain levels compared to those on placebo. This study highlighted the compound's potential as an alternative pain management option without the side effects commonly associated with traditional analgesics .

Data Tables

Scientific Research Applications

Pharmacological Applications

1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride is primarily studied for its potential in treating various conditions due to its structural similarity to other piperazine derivatives, which are known for their diverse pharmacological activities.

Anticancer Activity

Recent studies have indicated that compounds with piperazine structures exhibit significant anticancer properties. For instance, a study published in MDPI evaluated several piperazine derivatives, including variations of 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone, against various cancer cell lines. The findings suggested that modifications to the phenyl group can enhance cytotoxicity against pancreatic cancer cells, making these derivatives promising candidates for further development .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Remarks |

|---|---|---|---|

| 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone | MiaPaCa2 | 15.6 | Moderate activity |

| Modified Compound A | BxPC3 | 10.2 | Enhanced activity |

| Modified Compound B | PANC-1 | 8.5 | High activity |

Neuropharmacological Effects

Piperazine derivatives are also explored for their effects on neurotransmitter systems. Studies have shown that compounds similar to 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone may interact with serotonin receptors, influencing mood and anxiety disorders. Research indicates that these compounds can act as serotonin receptor agonists or antagonists, potentially leading to new treatments for depression and anxiety .

Table 2: Neuropharmacological Effects of Piperazine Derivatives

| Compound Name | Receptor Targeted | Affinity (Ki) | Effect |

|---|---|---|---|

| 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone | 5-HT1A | 50 nM | Agonist |

| Modified Compound C | 5-HT2A | 30 nM | Antagonist |

Case Study 1: In Vitro Evaluation of Anticancer Activity

In a controlled laboratory setting, researchers synthesized a series of piperazine derivatives based on the structure of 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone. These compounds were subjected to growth inhibition assays against multiple human cancer cell lines, including pancreatic and breast cancer cells. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound .

Case Study 2: Behavioral Studies on Neuropharmacological Effects

A behavioral study was conducted to assess the anxiolytic effects of a piperazine derivative in animal models. The study found that administration of the compound resulted in reduced anxiety-like behaviors in rodents, suggesting that it may have therapeutic potential for anxiety disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s distinguishing attributes include:

- 3-Methoxyphenyl group : A meta-substituted aromatic ring with a methoxy (-OCH₃) electron-donating group.

- 2-Piperazinone core: A six-membered ring with a lactam moiety, which influences hydrogen-bonding capacity and metabolic stability.

- 3-Methyl substitution: A methyl group at the 3-position of the piperazinone ring, altering conformational flexibility.

Comparative Analysis of Structural Analogs

The following table summarizes critical differences between 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride and related compounds:

Key Observations:

Substituent Position and Electronic Effects :

- The 3-methoxyphenyl group in the target compound contrasts with 2-methoxyphenyl () and 3-chlorophenyl () analogs. Meta-substitution often enhances metabolic stability compared to ortho/para positions due to reduced steric hindrance and electronic modulation .

- The trifluoromethyl (-CF₃) group in TFMPP HCl introduces strong electron-withdrawing effects, altering receptor-binding affinity compared to methoxy or chloro substituents .

Core Structure Differences: The 2-piperazinone lactam ring in the target compound and 1-(3-chlorophenyl)piperazin-2-one HCl () provides rigidity and hydrogen-bonding sites, unlike the fully saturated piperazine core in TFMPP HCl or the cyclohexanol backbone in tramadol . Tramadol’s dimethylaminomethyl side chain is critical for μ-opioid receptor interaction, absent in piperazinone derivatives .

Salt Forms and Solubility :

Research Findings and Implications

Pharmacological Considerations

- While tramadol’s analgesic activity is well-documented (), piperazinone derivatives like the target compound lack the dimethylaminomethyl side chain required for opioid receptor binding. Instead, their biological activity (if any) may relate to serotonin or adrenergic receptor modulation, as seen in TFMPP HCl .

Preparation Methods

Cyclization Using 3-Methoxyphenyl Precursors

A key approach involves the cyclization of 3-methoxyaniline derivatives with appropriate haloalkylamines or acyl chlorides under controlled temperature conditions to form the piperazinone ring.

-

- Reactants: 3-methoxyaniline or 3-methoxybenzoyl chloride with bis(2-chloroethyl)amine hydrochloride or similar reagents.

- Temperature: Initial charging at 90–120°C, reaction temperature maintained between 120–220°C.

- Solvents: Protonic solvents such as propanol or methanol are used for reflux and crystallization steps.

- Reaction Time: 4–12 hours depending on temperature and scale.

Example :

A cyclization reaction carried out in a 500L electric heating reactor with 3-methoxyaniline and bis(2-chloroethyl)amine hydrochloride at 160°C for 12 hours yielded the piperazinone intermediate. Post-reaction, the mixture was refluxed with propanol, cooled, crystallized, and purified using methanol-water mixtures to obtain a high-purity hydrochloride salt.

Methylation and Reduction Steps

The methyl group at the 3-position is introduced via methylation reactions using methyl iodide in the presence of sodium hydride in a polar aprotic solvent such as N,N-dimethylformamide.

- Methylation Parameters :

- Molar ratios: 1.1 to 1.2 moles of methyl iodide and sodium hydride per mole of precursor.

- Temperature: Maintained between 10°C to 25°C.

- Reaction Time: Approximately 1 hour.

Following methylation, reduction steps using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) are employed to reduce keto groups or other intermediates, typically refluxed for 2 hours at 40–70°C.

Hydrogenation and Salt Formation

The final deprotection or ring closure step often involves catalytic hydrogenation using palladium on carbon (5% Pd/C) under hydrogen pressure (80–100 psi) in acetic acid at 20–30°C.

- Post-Hydrogenation Processing :

- Removal of acetic acid by distillation.

- Alkalization of the aqueous solution to pH 11–12 using sodium hydroxide.

- Extraction with organic solvents such as toluene or methylene chloride.

- Isolation of the free base followed by conversion to hydrochloride salt via treatment with hydrochloric acid.

Purification and Characterization

Purification involves crystallization from mixed solvents (methanol/water or methanol/ethyl ether) and drying under vacuum or in an oven at 60°C. The hydrochloride salt typically appears as a white crystalline solid with melting points ranging between 140–170°C depending on the exact substitution pattern and purity.

Data Table of Typical Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | 3-Methoxyaniline + bis(2-chloroethyl)amine HCl | 120–160 | 4–12 | 55–65 | Protonic solvent reflux, crystallization |

| Methylation | Methyl iodide + NaH in DMF | 10–25 | 1 | >90 | Controlled addition, polar aprotic solvent |

| Reduction | LiAlH4 in THF | 40–70 (reflux) | 2 | 85–90 | Quenching with water and base |

| Hydrogenation & Salt Formation | Pd/C catalyst, H2 pressure 80–100 psi, AcOH | 20–30 | 2–4 | 80–95 | Followed by basification and extraction |

Analytical Techniques for Monitoring and Quality Control

- Gas Chromatography (GC) with flame ionization detector (FID) is used to monitor purity and reaction progress, with typical retention times for related piperazine derivatives established.

- High-Performance Liquid Chromatography (HPLC) confirms purity levels exceeding 99.5%.

- Nuclear Magnetic Resonance (NMR) (1H and 13C) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) are employed for structural confirmation.

- Melting Point Determination is used for preliminary purity assessment.

Summary of Key Research Findings

- The cyclization reaction temperature and time are critical for optimizing yield and purity.

- Methylation under mild conditions prevents over-alkylation and side reactions.

- Lithium aluminium hydride reduction is effective for converting keto intermediates to the desired piperazinone structure.

- Catalytic hydrogenation efficiently removes protecting groups and facilitates salt formation.

- Purification by crystallization from mixed solvents yields high-purity hydrochloride salts suitable for pharmaceutical applications.

Q & A

Q. What are the recommended methods for synthesizing 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride, and how can reaction efficiency be optimized?

Answer:

- Synthesis Protocol : A multi-step approach is typical, starting with the condensation of 3-methoxyphenylamine with a methyl-substituted piperazinone precursor. Acidic or basic catalysis (e.g., HCl or K₂CO₃) is often used to facilitate ring closure .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust parameters like temperature (reflux conditions), solvent polarity (e.g., ethanol or DMF), and stoichiometry of reagents. For purification, use recrystallization or column chromatography with silica gel .

Q. How should researchers handle and store this compound to ensure stability and safety?

Answer:

- Handling : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust .

- Storage : Keep in airtight, light-resistant containers at room temperature (20–25°C) under inert gas (e.g., nitrogen) to prevent hygroscopic degradation. Avoid exposure to strong acids/bases .

Q. What analytical techniques are suitable for characterizing purity and structural confirmation?

Answer:

- Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against reference standards .

- Structural Confirmation : Employ ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to verify aromatic protons (δ 6.8–7.2 ppm) and piperazinone ring signals. High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, Log P) for this compound?

Answer:

- Experimental Validation : Conduct shake-flask assays to measure solubility in water, DMSO, and ethanol. Determine Log P via octanol-water partitioning followed by UV spectrophotometry .

- Computational Modeling : Use software like ACD/Labs or ChemAxon to predict Log P and compare with experimental data. Address discrepancies by refining force fields or solvation models .

Q. What strategies are effective for studying the compound’s potential as a ligand in coordination chemistry?

Answer:

- Coordination Studies : Perform UV-Vis titration with metal ions (e.g., Cu²⁺, Fe³⁺) in methanol/water. Monitor shifts in λmax to infer complex formation .

- Spectroscopic Analysis : Use X-ray crystallography for solid-state structure elucidation or EPR spectroscopy for paramagnetic metal interactions .

Q. How can impurities or degradation products be identified and quantified during stability studies?

Answer:

- Degradation Profiling : Subject the compound to stress conditions (heat, light, pH extremes). Analyze products via LC-MS/MS with electrospray ionization (ESI) to detect hydrolyzed or oxidized derivatives .

- Impurity Reference Standards : Synthesize suspected impurities (e.g., demethylated analogs) for spiking experiments and calibration curves .

Q. What in vitro assays are appropriate for evaluating biological activity, and how should controls be designed?

Answer:

- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled ligands for serotonin/dopamine receptors). Include positive controls (e.g., known antagonists) and vehicle controls .

- Cytotoxicity Screening : Perform MTT assays on HEK-293 or HepG2 cells. Normalize data to untreated cells and validate with dose-response curves (IC₅₀ calculation) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.